Ganoderic Acid X

Descripción general

Descripción

Ganoderic Acid X Description

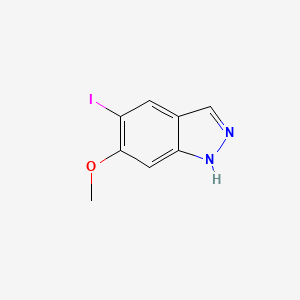

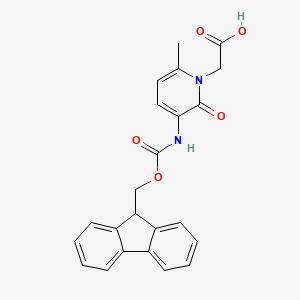

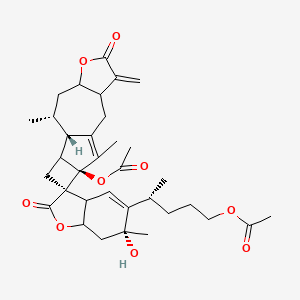

This compound (GAX) is a lanostanoid triterpene isolated from Ganoderma amboinense, known for its potent bioactivity against various cancer cell lines. It has been identified as 3 alpha-hydroxy-15 alpha-acetoxy-lanosta-7,9(11),24-trien-26-oic acid and exhibits the ability to inhibit topoisomerases I and IIalpha, which are crucial for DNA replication and cell division. GAX's anticancer properties are attributed to its capacity to induce apoptosis in cancer cells through a series of molecular events, including DNA degradation, mitochondrial membrane disruption, and activation of caspase-3, among others .

Synthesis Analysis

The biosynthesis of ganoderic acids like GAX involves the mevalonate pathway, which is a well-known metabolic route for the production of isoprenoids. Specific genes and enzymes, such as cytochrome P450s, are involved in the hydroxylation and oxidation steps that lead to the formation of various ganoderic acids. For instance, the cytochrome P450 gene CYP512U6 from G. lucidum has been shown to hydroxylate ganoderic acids at the C-23 position, which is a crucial step in the biosynthesis of GAX . Additionally, efforts have been made to produce ganoderic acids through submerged fermentation of G. lucidum, which is considered a promising technology for their biotechnological production .

Molecular Structure Analysis

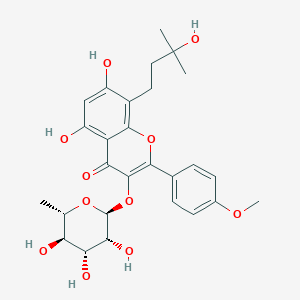

This compound, as a lanostane-type triterpenoid, possesses a complex molecular structure characterized by multiple rings and functional groups. Its structure includes hydroxyl and acetoxy groups, which are essential for its biological activity. The molecular structure of GAX has been elucidated using various spectroscopic techniques, including high-resolution mass spectrometry (HRMS), infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Ganoderic acids undergo various chemical reactions, including hydroxylation and oxidation, which are catalyzed by enzymes such as cytochrome P450s. These reactions are crucial for the structural diversity and bioactivity of ganoderic acids. The stability of these compounds can be affected by the solvent environment, as demonstrated by a study on a new ganoderic acid, which showed optimal stability in an aproptic environment and proposed a mechanism for acid-catalyzed degradation in methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of GAX, such as solubility, stability, and reactivity, are influenced by its molecular structure. The presence of hydroxyl and acetoxy groups affects its polarity and solubility in various solvents. As with other ganoderic acids, GAX's stability can be compromised in certain conditions, which is an important consideration for its preparation and storage. The cytotoxic activities of GAX and related compounds have been tested in vitro, with IC50 values indicating their potential as chemotherapeutic agents .

Mecanismo De Acción

Target of Action

Ganoderic Acid X, a lanostanoid triterpene extracted from Ganoderma amboinense, primarily targets topoisomerases . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription . This compound also interacts with the p53-MDM2 pathway , which is involved in cell cycle regulation and apoptosis .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the action of topoisomerases, thereby interfering with DNA replication and transcription . Furthermore, it induces apoptosis, or programmed cell death, in cancer cells . In the context of the p53-MDM2 pathway, this compound potentially inhibits the interaction of MDM2 and p53, thereby regulating apoptosis .

Biochemical Pathways

This compound is a product of the mevalonate pathway , a crucial biochemical pathway for the synthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, leading to the formation of isopentenyl-diphosphate and its isomer dimethylallyl diphosphate, which further condense to form triterpenes like this compound .

Result of Action

This compound exhibits a wide range of pharmacological activities and therapeutic effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, inhibit metastasis, and regulate autophagy . It also exerts anti-fibrotic effects on liver fibrosis through several mechanisms . Additionally, it has been found to significantly decrease liver weight and liver index in high-fat-diet mice, restore serum lipid parameters, and reduce liver damage .

Action Environment

The yield and bioactivity of this compound can be influenced by various environmental factors, including the culture medium, parameters of the fermentation process, and the presence of elicitors . Various signaling molecules such as ROS, Ca2+, NO, H2S, cAMP, etc., are involved in the regulation of this compound biosynthesis in response to environmental factors .

Safety and Hazards

Ganoderic Acid X should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The demand for G. lucidum on global markets is growing and the need for its artificial production is also becoming increasingly necessary .

Propiedades

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27+,30-,31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGPALSXRBKTM-FKJOTFDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)